molecular formula C25H28N6O3S B2511964 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide CAS No. 1112371-82-0

3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide

Cat. No.: B2511964
CAS No.: 1112371-82-0
M. Wt: 492.6
InChI Key:
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Description

3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide is a useful research compound. Its molecular formula is C25H28N6O3S and its molecular weight is 492.6. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to target c-met kinase and DNA . These targets play crucial roles in cell signaling and genetic information processing, respectively.

Mode of Action

Similar compounds have been found to inhibit c-met kinase and intercalate DNA , which can disrupt normal cellular processes and lead to cell death.

Biochemical Pathways

Inhibition of c-met kinase and dna intercalation can affect multiple pathways, including cell growth, division, and dna replication .

Pharmacokinetics

Similar compounds have been found to have favorable adme properties , which can impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .

Biochemical Analysis

Biochemical Properties

3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with c-Met kinase, an enzyme involved in various cellular processes such as proliferation, survival, and migration . The interaction between this compound and c-Met kinase is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition disrupts the downstream signaling pathways mediated by c-Met kinase, thereby affecting cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has demonstrated cytotoxic activity against several cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by inducing apoptosis, a programmed cell death mechanism, and inhibiting cell proliferation. Additionally, this compound affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of c-Met kinase, leading to its inhibition and subsequent disruption of downstream signaling pathways . Additionally, this compound has been shown to intercalate with DNA, further contributing to its cytotoxic effects by inducing DNA damage and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can form over extended periods . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, although the potency may decrease slightly due to degradation . Additionally, prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of drug efflux pumps .

Properties

IUPAC Name

3-[1-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3S/c1-3-17(2)27-21(32)13-14-30-23(34)19-11-7-8-12-20(19)31-24(30)28-29-25(31)35-16-22(33)26-15-18-9-5-4-6-10-18/h4-12,17H,3,13-16H2,1-2H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJWISHCGTYHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.